
Methyl 4-iodo-3-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3IO3. It is a derivative of benzoic acid, featuring an iodine atom and a trifluoromethoxy group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-3-(trifluoromethoxy)benzoate typically involves the iodination of Methyl 4-(trifluoromethoxy)benzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-iodo-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.
Coupling Reactions: Biaryl compounds are typically formed.
Reduction Reactions: The primary alcohol derivative of the ester is produced.
Aplicaciones Científicas De Investigación
Methyl 4-iodo-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-iodo-3-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In coupling reactions, for example, the iodine atom facilitates the formation of a carbon-palladium bond, which then undergoes transmetalation with an organoboron reagent to form a new carbon-carbon bond . The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Methyl 3-iodo-4-(trifluoromethoxy)benzoate: Similar structure but with different positioning of the iodine and trifluoromethoxy groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-iodo-3-(trifluoromethoxy)benzoate is unique due to the combination of the iodine atom and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H6F3IO3 |
|---|---|
Peso molecular |
346.04 g/mol |
Nombre IUPAC |
methyl 4-iodo-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,1H3 |
Clave InChI |
SDQNRGSQORVSDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)I)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


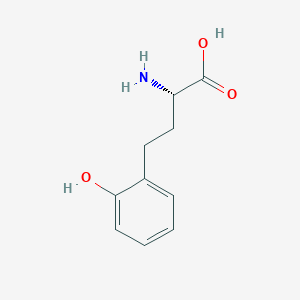
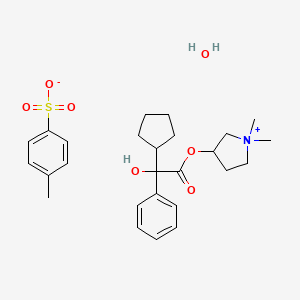
![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
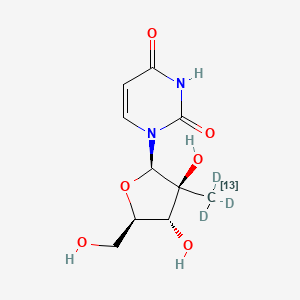
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
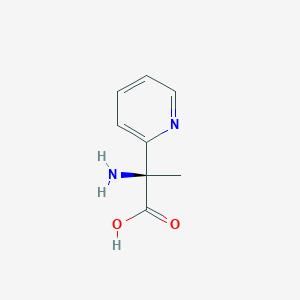
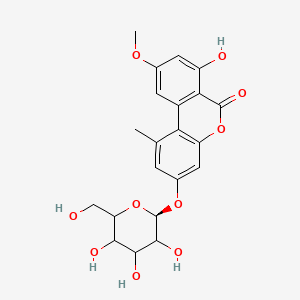
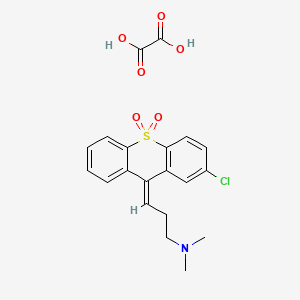
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
